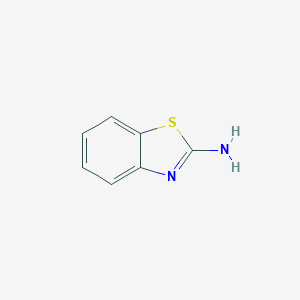

2-Aminobenzothiazole

概要

説明

この化合物は、様々な生物学的活性と、医薬品化学や工業プロセスを含む様々な分野における応用で知られるベンゾチアゾールファミリーの一部です .

2. 製法

合成経路と反応条件: ベンゾ[d]チアゾール-2-アミンは、いくつかの方法で合成できます。 一般的な方法の1つは、臭素とチオシアン酸アンモニウムの存在下で、アニリンと酢酸を反応させる方法です。これにより、2-アミノ-6-チオシアナトベンゾチアゾールが生成されます . 別の方法には、2-アミノベンゼンチオールとアルデヒド、ケトン、酸、またはアシルクロリドとの縮合が含まれます .

工業生産方法: 工業的な設定では、ベンゾ[d]チアゾール-2-アミンの合成は、通常、フェニルチオ尿素と塩化硫黄を反応させる方法で行われます。 このプロセスでは、通常、高い収率と純度を確保するために、温度と反応条件を慎重に制御する必要があります .

準備方法

Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of aniline with acetic acid in the presence of bromine and ammonium thiocyanate, leading to the formation of 2-amino-6-thiocyanato benzothiazole . Another method includes the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .

Industrial Production Methods: In industrial settings, the synthesis of benzo[d]thiazol-2-amine often involves the reaction of phenylthiourea with sulfur chloride. This process typically requires careful control of temperature and reaction conditions to ensure high yield and purity .

化学反応の分析

反応の種類: ベンゾ[d]チアゾール-2-アミンは、次のような様々な化学反応を起こします。

酸化: この反応は、スルホキシドまたはスルホンを生成する可能性があります。

還元: 還元反応は、化合物を対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、様々な置換ベンゾチアゾールが含まれ、これらは異なる生物学的および化学的特性を示す可能性があります .

4. 科学研究への応用

ベンゾ[d]チアゾール-2-アミンは、科学研究において幅広い用途を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害剤の研究や、生体分子の検出のための蛍光プローブとして使用されています.

科学的研究の応用

Anticancer Applications

Overview of Anticancer Properties

2-Aminobenzothiazole derivatives have emerged as promising candidates in anticancer drug design due to their ability to inhibit various tumor-related proteins. Research indicates that these compounds demonstrate low toxicity while effectively targeting key kinases involved in cancer progression, such as:

- Tyrosine Kinases : CSF1R, EGFR, VEGFR-2, FAK, MET

- Serine/Threonine Kinases : Aurora, CDK, CK, RAF, DYRK2

- Other Targets : PI3K kinase, BCL-X_L, HSP90, mutant p53 protein, DNA topoisomerases

Recent studies have highlighted the structure-activity relationships (SAR) of these compounds, providing insights into how modifications can enhance their potency and selectivity against cancer cells. Notably, several derivatives have entered preclinical trials, showcasing their potential as novel anticancer agents .

Case Study: Riluzole

Riluzole is a well-known drug derived from the this compound scaffold used in treating amyotrophic lateral sclerosis (ALS). Its mechanism involves modulating glutamate release and exerting neuroprotective effects. This example underscores the therapeutic potential of this compound derivatives beyond oncology .

Antimicrobial Activity

Broad Spectrum of Activity

Research has demonstrated that this compound and its derivatives possess significant antimicrobial properties. A variety of synthesized compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance:

- Antimicrobial Screening : A series of 6-substituted this compound derivatives were tested against various bacterial strains, revealing promising antibacterial activity linked to structural modifications .

Mechanism of Action

The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. The presence of functional groups such as amino and thio groups enhances their interaction with microbial targets .

Synthetic Methodologies

Multicomponent Reactions (MCRs)

Recent advancements in synthetic chemistry have utilized this compound as a versatile building block in multicomponent reactions (MCRs). These reactions facilitate the rapid construction of complex heterocycles that are crucial in drug discovery and materials science. The efficiency of MCRs involving ABT has been highlighted in various studies, showcasing its role in generating diverse chemical entities .

Applications in Material Science

The unique properties of this compound derivatives extend to material science applications. Their potential use in creating semiconducting materials has been explored through the synthesis of metal complexes that exhibit favorable electronic properties. These materials could find applications in electronic devices and sensors .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Anticancer | Drug design (e.g., Riluzole) | Inhibits key tumor-related proteins; low toxicity |

| Antimicrobial | Broad-spectrum antibacterial agents | Effective against Gram-positive/negative bacteria |

| Synthetic Chemistry | Heterocycle formation via MCRs | Efficient synthesis methods for complex compounds |

| Material Science | Semiconductors and electronic devices | Promising electronic properties from metal complexes |

作用機序

ベンゾ[d]チアゾール-2-アミンの作用機序は、用途によって異なります。医薬品化学では、特定の酵素や受容体と相互作用し、生物学的経路の阻害や活性化をもたらすことがよくあります。 例えば、いくつかの誘導体は、トポイソメラーゼII酵素を阻害し、DNAの二重鎖切断と細胞死を引き起こします . この化合物は、様々な分子標的に結合する能力があり、創薬と開発において汎用性の高いツールとなっています .

類似化合物:

- 2-アミノベンゾイミダゾール

- 2-アミノベンゾオキサゾール

- 2-アミノチアゾール

比較: これらの化合物はすべて、類似の複素環式構造を共有していますが、ベンゾ[d]チアゾール-2-アミンは、環内に窒素原子と硫黄原子の両方が存在することで独特です。この2つの存在は、より幅広い化学反応性と生物学的活性を可能にします。 例えば、ベンゾ[d]チアゾール-2-アミン誘導体は、ベンゾイミダゾールやベンゾオキサゾールと比較して、より強い抗菌作用や抗癌作用を示すことがよくあります .

類似化合物との比較

- 2-Aminobenzimidazole

- 2-Aminobenzoxazole

- 2-Aminothiazole

Comparison: While all these compounds share a similar heterocyclic structure, benzo[d]thiazol-2-amine is unique due to the presence of both nitrogen and sulfur atoms in its ring. This dual presence allows for a broader range of chemical reactivity and biological activity. For instance, benzo[d]thiazol-2-amine derivatives often exhibit stronger antimicrobial and anticancer properties compared to their benzimidazole and benzoxazole counterparts .

生物活性

2-Aminobenzothiazole (ABT) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting key findings from recent studies, including structure-activity relationships (SAR), case studies, and data tables summarizing relevant research.

Antitubercular Activity

Recent studies have identified this compound derivatives as promising candidates for the treatment of tuberculosis. A high-throughput screening against Mycobacterium tuberculosis revealed several analogs with significant bactericidal activity. For instance, one compound demonstrated a minimum inhibitory concentration (MIC) of 14 μM against a strain with lower expression of the essential signal peptidase LepB, while maintaining low cytotoxicity against human HepG2 cells (IC50 > 100 μM) .

Table 1: Antitubercular Activity of Selected this compound Derivatives

| Compound | MIC (μM) | HepG2 IC50 (μM) |

|---|---|---|

| Compound 1 | 14 | >100 |

| Compound 4 | 27 | >100 |

| Compound 8 | 82 | >100 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Compounds derived from this scaffold were tested against various fungi, demonstrating effectiveness that was inhibited by calcium and magnesium ions .

Inhibition of Cancer Cell Proliferation

The anticancer potential of this compound has been extensively studied. For example, a derivative exhibited potent inhibitory activity against CSF1R kinase with an IC50 value of 1.4 nM, indicating strong potential for targeting cancer-related pathways . Another study identified a compound that reduced tumor growth by 62% in an MC38 xenograft model at a dosage of 200 mg/kg .

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Target Kinase | IC50 (nM) | Tumor Reduction (%) |

|---|---|---|---|

| Compound 3 | CSF1R | 1.4 | N/A |

| Compound 19 | VEGFR-2 | 0.5 | N/A |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the benzothiazole scaffold can significantly affect biological activity. For instance, substituting various groups on the benzothiazole ring has been shown to enhance or reduce potency against specific targets. Notably, the introduction of methyl groups was found to decrease anti-angiogenic activity .

Riluzole: A Clinical Example

Riluzole, a well-known drug derived from the this compound scaffold, is used for treating amyotrophic lateral sclerosis (ALS). Its mechanism involves inhibiting glutamate release and modulating neuroprotective pathways . Riluzole serves as a benchmark for evaluating new derivatives aimed at improving efficacy and reducing toxicity.

Anti-Virulence Properties

Recent investigations into the anti-virulence properties of certain this compound derivatives have shown promise in targeting Pseudomonas aeruginosa. These compounds were found to reduce motility and toxin production in pathogenic strains, suggesting potential applications in treating infections caused by this bacterium .

特性

IUPAC Name |

1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGULLIUJBCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024467 | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-aminobenzothiazole is an odorless gray to white powder. (NTP, 1992), Gray to white odorless solid; [CAMEO] Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, ETHER, CHLOROFORM | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.5 (NTP, 1992) - Less dense than water; will float | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000112 [mmHg] | |

| Record name | 2-Aminobenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PLATES FROM WATER, LEAFLETS FROM WATER | |

CAS No. |

136-95-8 | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Aminobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K5TLY3EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

270 °F (NTP, 1992), 132 °C | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOBENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2741 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 2-aminobenzothiazole derivatives exert their biological effects?

A1: 2-Aminobenzothiazoles exhibit a wide range of biological activities. Their mechanisms of action are diverse and often depend on the specific substituents attached to the core structure. For example, some derivatives suppress prostaglandin E2 (PGE2) generation, a key mediator of inflammation, by inhibiting cyclooxygenase (COX) enzymes []. Others have shown potent antibacterial activity by inhibiting DNA gyrase B, an essential bacterial enzyme [].

Q2: What are the downstream effects of this compound's interaction with its targets?

A2: The downstream effects are specific to the targeted pathway:

- COX inhibition: Reduces the production of prostaglandins, leading to anti-inflammatory effects [, ].

- DNA gyrase B inhibition: Disrupts bacterial DNA replication and repair, leading to bacterial cell death [].

Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?

A3:

Q4: What is known about the stability and compatibility of this compound in various material applications?

A4: this compound derivatives have been incorporated into polymeric materials, such as polyvinylidene fluoride (PVDF) membranes, for water purification []. The stability and performance of these materials depend on the specific derivative and the polymer matrix. Further research is needed to fully explore material compatibility and long-term stability.

Q5: Can 2-aminobenzothiazoles act as catalysts?

A5: While 2-aminobenzothiazoles are not typically used as catalysts themselves, they can be incorporated into covalent organic frameworks (COFs) to create heterogeneous catalysts []. For example, a phenanthroline-decorated COF containing this compound units effectively catalyzes the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates in water [].

Q6: How is computational chemistry used in this compound research?

A6: Computational methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are valuable tools in this compound research [, ]. These techniques help:

Q7: How do structural modifications of this compound affect its biological activity?

A7: Substitutions at various positions on the benzothiazole ring significantly influence the pharmacological profile:

- N-Acylation or N-alkylation: Can enhance anti-inflammatory activity and PGE2 suppression [].

- Substitution at the 5-position: Impacts physicochemical properties, antibacterial spectrum, and inhibitory potency [].

- Introduction of various amines and piperazine moieties: Influences anticancer activity against lung and breast cancer cell lines [].

Q8: What strategies are employed to enhance the stability, solubility, or bioavailability of this compound derivatives?

A8: Specific formulation strategies depend on the intended application and the physicochemical properties of the derivative. Common approaches include:

Q9: What SHE (Safety, Health, and Environment) considerations are relevant to this compound research and development?

A9: Researchers must adhere to relevant SHE regulations and guidelines for handling chemicals, conducting experiments, and disposing of waste. This includes:

Q10: How is quality control ensured during the synthesis and formulation of this compound derivatives?

A10: Quality control is crucial for ensuring the safety and efficacy of this compound-based products. Key aspects include:

- Analytical method validation: To ensure accuracy, precision, and specificity of analytical methods used for characterization and quantification [].

- Quality by Design (QbD): To build quality into the development process and minimize variability [].

- Metal complexation: Formation of coordination polymers with various metals, potentially leading to materials with interesting properties [, , ].

- Crystal structure determination: Understanding the solid-state arrangement of this compound and its complexes can provide insights into their properties and reactivity [, ].

- Theoretical studies: Computational methods are used to investigate the tautomerism of this compound and its derivatives, providing a deeper understanding of their reactivity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。